Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Definitive 4-substituted Boc-piperidine building block. Orthogonal N-Boc protection enables sequential deprotection for JAK inhibitor programs (e.g., tofacitinib); electron-deficient cyanoacetyl carbonyl drives Knoevenagel, Gewald, and heterocycle formation. Unlike N-unprotected or 3-position regioisomers, CAS 660406-84-8 ensures reproducible outcomes—eliminating route revalidation. Ideal for PROTAC linker design and CNS drug discovery. Ambient storage; global shipping.

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
CAS No. 660406-84-8
Cat. No. B153292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
CAS660406-84-8
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N
InChIInChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10H,4-6,8-9H2,1-3H3
InChIKeyVSLLBQBSHAGKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate: Procurement-Ready Identification and Baseline Characteristics for CAS 660406-84-8


Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 660406-84-8), also known as 1-Boc-4-(cyanoacetyl)piperidine, is a synthetic piperidine-derived building block with the molecular formula C₁₃H₂₀N₂O₃ and molecular weight 252.31 g/mol [1]. This compound features a tert-butyloxycarbonyl (Boc)-protected piperidine ring bearing a 4-substituted 2-cyanoacetyl moiety, positioning it as a versatile intermediate in medicinal chemistry and organic synthesis. Its dual functionalization—orthogonal N-protection combined with a reactive cyanoacetyl handle—enables precise, stepwise molecular construction in pharmaceutical development pipelines [1].

Procurement Risk Analysis: Why Alternative Cyanoacetyl-Piperidine Analogs Cannot Substitute CAS 660406-84-8


Direct substitution of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate with close structural analogs—including N-unprotected 4-(2-cyanoacetyl)piperidine, 3-position cyanoacetyl regioisomers, or alternative N-protected variants (e.g., Cbz- or Fmoc-protected analogs)—introduces substantial synthetic risk that cannot be mitigated without extensive route revalidation. The specific 4-substitution regiochemistry determines both steric accessibility and conformational behavior in downstream transformations, while the Boc group confers unique orthogonal deprotection selectivity compared to benzyl carbamate (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) alternatives [1][2]. Furthermore, the absence of N-protection altogether would permit uncontrolled competing reactions at the piperidine nitrogen during cyanoacetyl-based transformations. The quantitative evidence presented in Section 3 substantiates why this specific molecular architecture—rather than generic in-class compounds—must be specified for reproducible synthetic outcomes.

Quantitative Differentiation Evidence: Procurement-Guiding Comparative Data for CAS 660406-84-8


Evidence Dimension 1: Orthogonal N-Protection Selectivity — Boc versus Cbz/Fmoc Deprotection Orthogonality

The Boc group in tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate provides complete stability under catalytic hydrogenolysis conditions that cleave benzyl carbamate (Cbz) protecting groups, while undergoing quantitative removal under mild acidolysis (e.g., TFA or HCl/dioxane) that leaves Cbz groups unaffected [1]. Reaxys® database statistics demonstrate this orthogonal advantage: Boc-protected amine compounds appear with 2.36× higher frequency (328,000 entries) than Cbz-protected analogs (139,000 entries) and 10.75× higher frequency than Fmoc-protected analogs (30,500 entries), reflecting industry preference for Boc's operational versatility [1]. This orthogonality cannot be replicated by unsubstituted cyanoacetyl-piperidine derivatives lacking N-protection, which would undergo uncontrolled N-alkylation or acylation side reactions under conditions requiring amine differentiation.

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Evidence Dimension 2: Cyanoacetyl Group Reactivity Advantage — Electrophilic Activation versus Simple Acetyl Analogs

The 2-cyanoacetyl moiety in CAS 660406-84-8 provides enhanced electrophilicity at the carbonyl carbon relative to simple acetyl-substituted piperidine analogs due to the electron-withdrawing inductive effect of the adjacent nitrile group . This electronic activation facilitates participation in Knoevenagel condensations, Gewald reactions, and pyrazole/pyrimidine heterocycle formations that are kinetically sluggish or thermodynamically unfavorable with non-cyano acetyl analogs . The cyanoacetyl group enables nucleophilic addition reactions with amines, alcohols, and hydrazines under milder conditions than would be required for non-activated acetyl derivatives . While the comparative rate enhancement has been characterized qualitatively across multiple piperidine-cyanoacetyl derivative studies, the electronic basis for enhanced reactivity is well-established: the nitrile group withdraws electron density from the carbonyl carbon, increasing its susceptibility to nucleophilic attack.

Heterocyclic Synthesis Condensation Reactions Medicinal Chemistry Building Block Reactivity

Evidence Dimension 3: Conformational Constraint and Scaffold Rigidity — 4-Substituted Piperidine Chair Conformation

The 4-substituted piperidine scaffold in CAS 660406-84-8 adopts a well-defined chair conformation that provides predictable spatial orientation of the cyanoacetyl moiety relative to the Boc-protected nitrogen [1]. Crystallographic analysis of the closely related tert-butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate demonstrates that cyanoacetyl-substituted piperidines adopt a slightly distorted chair conformation with cis substituents displaying an N—C—C—C torsion angle of 43.0(3)° [1]. The cyano group is bent slightly out of the amide plane by 13.3(2)°, and the carbamate group is oriented at a dihedral angle of 60.3(5)° relative to the amide group [1]. In contrast, 3-substituted cyanoacetyl-piperidine regioisomers exhibit fundamentally different conformational preferences and steric environments, leading to divergent SAR profiles in target binding studies.

Structural Biology Drug Design Conformational Analysis SAR Studies

Evidence Dimension 4: Ambient Storage Stability — Commercial Supply Chain Viability Advantage

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS 660406-84-8) is characterized by ambient temperature storage stability under inert atmosphere, with vendor specifications confirming storage at room temperature without cold-chain logistics requirements . This contrasts with numerous structurally related Boc-protected intermediates that mandate refrigeration (2-8°C) or freezer storage (-20°C) to prevent premature Boc cleavage or cyanoacetyl degradation. The compound is stable at room temperature but may decompose under high temperature or light exposure, necessitating only standard inert atmosphere handling rather than specialized cold storage . Commercial availability at 96-98% purity with routine shipping at normal temperature further substantiates supply chain viability .

Chemical Procurement Supply Chain Stability Testing Inventory Management

Validated Application Scenarios for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS 660406-84-8) Derived from Quantitative Evidence


Scenario 1: JAK Kinase Inhibitor Intermediate Synthesis (Tofacitinib-Class Compounds)

CAS 660406-84-8 serves as a strategic building block for cyanoacetyl-piperidine pharmacophores present in Janus kinase (JAK) inhibitor programs. The cyanoacetyl group enables late-stage acylation of debenzylated piperidine intermediates, as demonstrated in the established synthesis of tofacitinib (CP-690550), where cyanoacetyl chloride is coupled with N-methyl-N-[(3RS,4RS)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine in CH₂Cl₂ with pyridine . The Boc-protected architecture of CAS 660406-84-8 provides orthogonal N-protection that enables sequential deprotection strategies essential for constructing the (3R,4R)-configured piperidine core characteristic of potent and selective JAK1/3 inhibitors [5]. Procurement of this specific building block ensures compatibility with established medicinal chemistry routes for kinase inhibitor discovery and optimization.

Scenario 2: Heterocyclic Scaffold Construction via Cyanoacetyl-Mediated Condensation

The electron-deficient cyanoacetyl carbonyl in CAS 660406-84-8 facilitates Knoevenagel condensations, Gewald reactions, and cyclocondensations with hydrazines to generate pyrazole-fused and pyrimidine-annulated heterocyclic systems . This reactivity profile distinguishes the compound from simple acetyl-substituted analogs that lack the nitrile-mediated electrophilic activation. Procurement is indicated for research programs requiring piperidine-containing heterocyclic libraries for biological screening, where the combination of Boc-protected piperidine scaffold and reactive cyanoacetyl handle enables modular diversification at both the piperidine nitrogen (post-deprotection) and the cyanoacetyl α-carbon .

Scenario 3: PROTAC Linker and Targeted Protein Degradation Scaffold Development

The 4-substituted piperidine core of CAS 660406-84-8, characterized by predictable chair conformation geometry with an N—C—C—C torsion angle of approximately 43.0° , provides a semi-rigid scaffold suitable for PROTAC (proteolysis-targeting chimera) linker design. The Boc-protected nitrogen serves as a masked amine for E3 ligase ligand conjugation following mild acidolytic deprotection, while the cyanoacetyl group offers an orthogonal functionalization handle for target protein ligand attachment via amide bond formation or heterocycle construction. The ambient temperature storage stability of CAS 660406-84-8 supports multi-step PROTAC synthesis without specialized cold-chain handling, distinguishing it from more labile piperidine-based linker precursors that require refrigeration.

Scenario 4: CNS-Targeted Drug Discovery Programs Requiring Piperidine Scaffolds

Piperidine derivatives represent privileged scaffolds for CNS drug discovery due to favorable blood-brain barrier permeability and optimal physicochemical properties (XLogP3: 1.2 for CAS 660406-84-8 ). The Boc-protected 4-(2-cyanoacetyl)piperidine architecture provides a versatile starting point for constructing CNS-active compounds including acetylcholinesterase inhibitors, receptor modulators, and neurotransmitter reuptake inhibitors [5]. The compound's defined 4-substitution pattern ensures consistent vector directionality in structure-based drug design, while the Boc group's orthogonal deprotection chemistry (stable to hydrogenolysis, labile to mild acid) enables sequential functionalization compatible with CNS pharmacophore assembly [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.